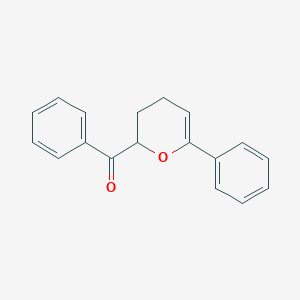
Dimethyl 1,1,1-trichloro-2-methyl-3-oxobutan-2-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1,1,1-trichloro-2-methyl-3-oxobutan-2-yl phosphate is a chemical compound with the molecular formula C₇H₁₂Cl₃O₅P It is known for its unique structure, which includes a phosphate group, a trichloromethyl group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1,1,1-trichloro-2-methyl-3-oxobutan-2-yl phosphate typically involves the reaction of dimethyl phosphate with 1,1,1-trichloro-2-methyl-2-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,1,1-trichloro-2-methyl-3-oxobutan-2-yl phosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the replacement of the trichloromethyl group with various nucleophiles.
Scientific Research Applications
Dimethyl 1,1,1-trichloro-2-methyl-3-oxobutan-2-yl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the manufacture of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of dimethyl 1,1,1-trichloro-2-methyl-3-oxobutan-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, while the trichloromethyl group can undergo nucleophilic attack. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl phosphate: Lacks the trichloromethyl and ketone groups, making it less reactive.
1,1,1-Trichloro-2-methyl-2-propanol: Contains the trichloromethyl group but lacks the phosphate and ketone groups.
Methyl 3,3,3-trichloropropionate: Similar trichloromethyl group but different functional groups.
Uniqueness
Dimethyl 1,1,1-trichloro-2-methyl-3-oxobutan-2-yl phosphate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the phosphate and trichloromethyl groups allows for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
5155-86-2 |
|---|---|
Molecular Formula |
C7H12Cl3O5P |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
dimethyl (1,1,1-trichloro-2-methyl-3-oxobutan-2-yl) phosphate |
InChI |
InChI=1S/C7H12Cl3O5P/c1-5(11)6(2,7(8,9)10)15-16(12,13-3)14-4/h1-4H3 |
InChI Key |
SNFGQLSLQMSTFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C(Cl)(Cl)Cl)OP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



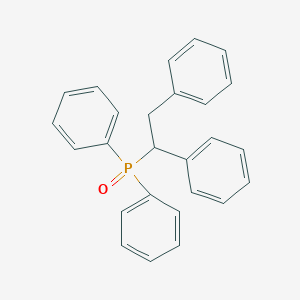
![Ethyl 4-[(ethoxycarbonyl)amino]benzoate](/img/structure/B14741905.png)
![3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene](/img/structure/B14741919.png)

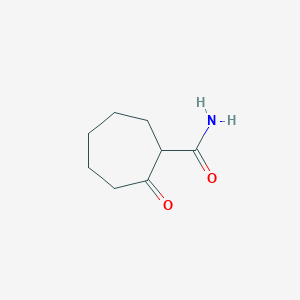
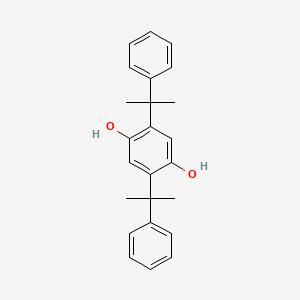
![Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate](/img/structure/B14741952.png)
![1a,9b-dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid](/img/structure/B14741962.png)
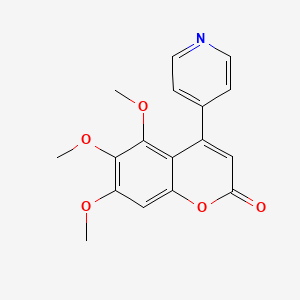
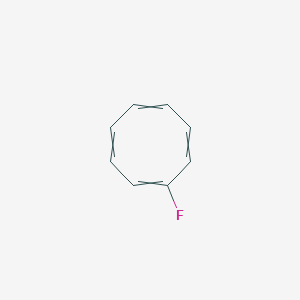
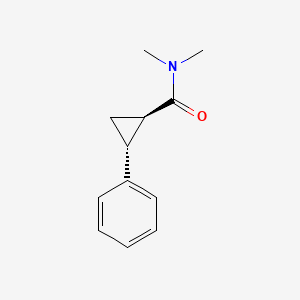
![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)
